molecular formula C18H24F2N4O2S B10946413 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine

Cat. No.: B10946413
M. Wt: 398.5 g/mol
InChI Key: NFFIYWCPGLXQQW-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a difluoromethyl group and a methylbenzyl group

Preparation Methods

The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine typically involves multiple steps. One common route includes the difluoromethylation of a pyrazole derivative followed by sulfonylation and subsequent coupling with a piperazine derivative. The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoromethyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring provides structural stability. The pathways involved may include inhibition or activation of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine include other piperazine derivatives and difluoromethylated compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H24F2N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C18H24F2N4O2S/c1-13-4-6-16(7-5-13)12-22-8-10-23(11-9-22)27(25,26)17-14(2)21-24(15(17)3)18(19)20/h4-7,18H,8-12H2,1-3H3

InChI Key

NFFIYWCPGLXQQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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